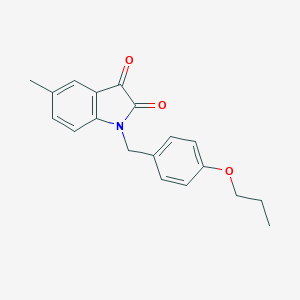![molecular formula C19H22N2O B366751 [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 431995-88-9](/img/structure/B366751.png)
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including medicine, materials science, and catalysis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with formaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
1-(4-tert-butylbenzyl)-1H-benzimidazole, formaldehyde, reducing agent
Reaction
Step 1: Dissolve 1-(4-tert-butylbenzyl)-1H-benzimidazole in a suitable solvent., Step 2: Add formaldehyde to the reaction mixture and stir for a period of time., Step 3: Add a reducing agent to the reaction mixture and stir for a period of time., Step 4: Isolate the desired product by filtration or other suitable means., Step 5: Purify the product by recrystallization or other suitable means.
科学研究应用
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been explored for its potential applications in materials science and catalysis.
作用机制
The mechanism of action of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the inhibition of specific enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of glycogen synthase kinase-3β, a protein that is overactive in Alzheimer's disease. Additionally, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is overactive in cancer cells.
生化和生理效应
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease processes. Additionally, it has been found to reduce inflammation and improve mitochondrial function, both of which are important for overall cellular health.
实验室实验的优点和局限性
One advantage of using [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
未来方向
There are several future directions for research on [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, it may have potential applications in cancer therapy and diabetes treatment. Furthermore, it may be explored for its potential applications in materials science and catalysis. Overall, [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound with significant potential for a variety of scientific research applications.
属性
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

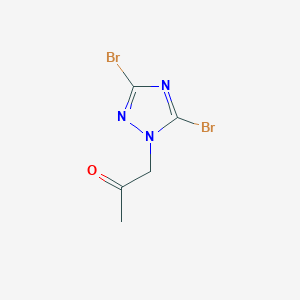
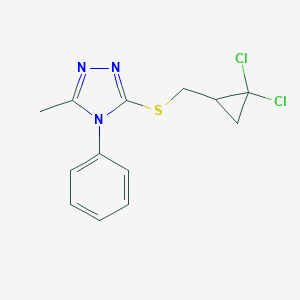
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B366688.png)
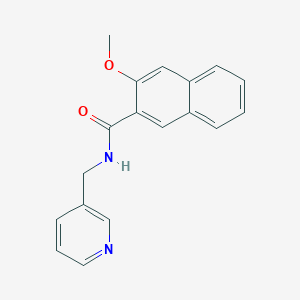
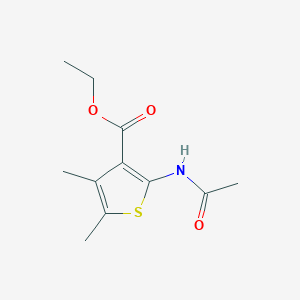
![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)
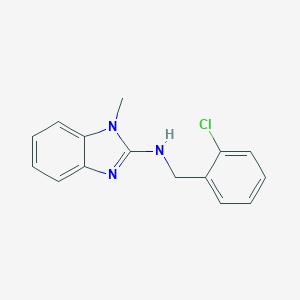
![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)
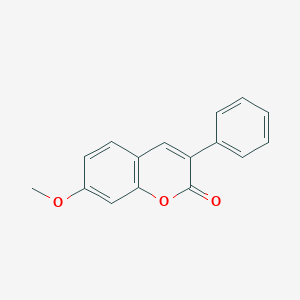
![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)
![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)
![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)
